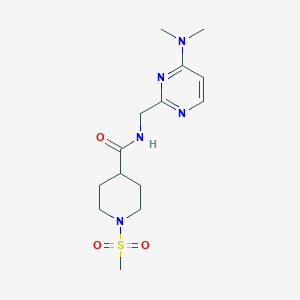

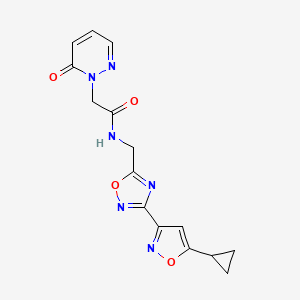

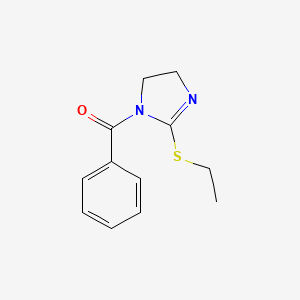

![molecular formula C22H16N2O3S B2698417 Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate CAS No. 361172-86-3](/img/structure/B2698417.png)

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Phase Transition

- Pressure-Induced Phase Transition : A study involving Methyl 2-(carbazol-9-yl)benzoate, which shares structural features with the compound of interest, demonstrated how applying high pressure could induce a phase transition from a structure with eight molecules in the asymmetric unit to a more compact Z' = 2 structure. This transition highlights the compound's potential in crystal engineering applications, where manipulating molecular packing and structure under varying conditions is critical (Johnstone et al., 2010).

Antitumor Activities

- New Antitumor Agent : Research on a similar compound, R17934-NSC 238159, revealed its effectiveness against various types of leukemia and carcinomas. This suggests that compounds with related structures could have potential applications in developing new antitumor drugs (Atassi & Tagnon, 1975).

Drug Discovery Building Blocks

- Synthesis of Hydroxy-Substituted Derivatives : A study outlined the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are structurally related and serve as versatile building blocks in drug discovery. These compounds can be substituted at four different positions, offering a broad exploration of chemical space for targeted ligand development (Durcik et al., 2020).

Antimicrobial Activity

- Synthesis and Evaluation of Thiazole Derivatives : Research on the synthesis of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety demonstrated good antibacterial activity against various bacteria. This suggests the potential of similarly structured compounds in antimicrobial applications (Abdel‐Galil et al., 2018).

Anti-Tumor Agents

- Synthesis of Bis-Pyrazolyl-Thiazoles : A series of new compounds incorporating the thiophene moiety were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential use of structurally related compounds in cancer treatment (Gomha et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds . .

Mode of Action

The mode of action of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Biochemical Pathways

The biochemical pathways affected by Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The molecular and cellular effects of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate Thiazole derivatives have been found to have diverse biological activities , but the specific effects of this compound are currently unknown.

Eigenschaften

IUPAC Name |

methyl 4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-27-21(26)14-8-6-13(7-9-14)20(25)24-22-23-19-16-4-2-3-12-5-10-15(18(12)16)11-17(19)28-22/h2-4,6-9,11H,5,10H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHDQURXXDFZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)

![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)